molecular formula C11H18N4O4 B1368390 1-Tert-butyl 2-methyl 4-azidopyrrolidine-1,2-dicarboxylate

1-Tert-butyl 2-methyl 4-azidopyrrolidine-1,2-dicarboxylate

Cat. No.: B1368390
M. Wt: 270.29 g/mol
InChI Key: BJQMWOSPZUZYNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-Tert-butyl 2-methyl 4-azidopyrrolidine-1,2-dicarboxylate involves several steps. One common method includes the azidation of a suitable precursor, followed by esterification. The reaction conditions typically involve the use of azide reagents and organic solvents under controlled temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Tert-butyl 2-methyl 4-azidopyrrolidine-1,2-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Tert-butyl 2-methyl 4-azidopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. This property is exploited in various biochemical applications, including the labeling and tracking of biomolecules .

Comparison with Similar Compounds

Similar compounds to 1-Tert-butyl 2-methyl 4-azidopyrrolidine-1,2-dicarboxylate include:

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C11H18N4O4

Molecular Weight

270.29 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl 4-azidopyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C11H18N4O4/c1-11(2,3)19-10(17)15-6-7(13-14-12)5-8(15)9(16)18-4/h7-8H,5-6H2,1-4H3

InChI Key

BJQMWOSPZUZYNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)N=[N+]=[N-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-iodo-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester in DMF is added NaN3, the resulting mixture is heated to about 65 centigrade and stirred overnight. The mixture is diluted, extracted and dried. After removal of solvent, the residue is purified to give 4-azido-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl (8).
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